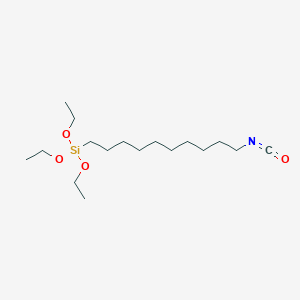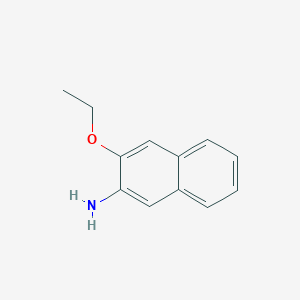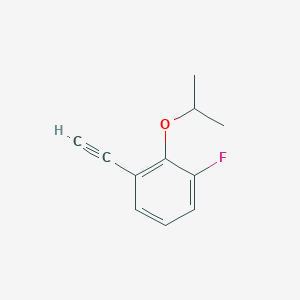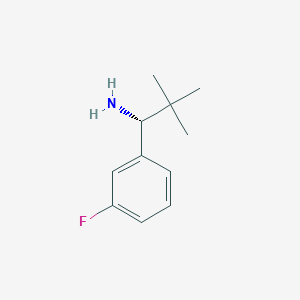
1-(Cyclopropanesulfonyl)-3-ethynylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopropanesulfonyl)-3-ethynylpiperidine is a compound of interest in various fields of chemistry and pharmacology
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropanesulfonyl)-3-ethynylpiperidine typically involves multiple steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, such as 1-bromo-3-chloropropane, the piperidine ring can be constructed through nucleophilic substitution reactions.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, using a palladium catalyst and copper co-catalyst in the presence of a base.
Attachment of the Cyclopropanesulfonyl Group: This step involves the reaction of the piperidine derivative with cyclopropanesulfonyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions and the use of automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(Cyclopropanesulfonyl)-3-ethynylpiperidine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The piperidine ring can be reduced to form different piperidine derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under mild conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated piperidine derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Aplicaciones Científicas De Investigación
1-(Cyclopropanesulfonyl)-3-ethynylpiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism by which 1-(Cyclopropanesulfonyl)-3-ethynylpiperidine exerts its effects depends on its specific application. In pharmacology, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropanesulfonyl group can enhance the compound’s stability and bioavailability, while the ethynyl group can facilitate interactions with biological macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
1-(Cyclopropanesulfonyl)-4-ethynylpiperidine: Similar structure but with the ethynyl group at a different position.
1-(Cyclopropanesulfonyl)-3-propynylpiperidine: Similar but with a propynyl group instead of an ethynyl group.
1-(Cyclopropanesulfonyl)-3-phenylpiperidine: Similar but with a phenyl group instead of an ethynyl group.
Uniqueness
1-(Cyclopropanesulfonyl)-3-ethynylpiperidine is unique due to the combination of the cyclopropanesulfonyl and ethynyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C10H15NO2S |
|---|---|
Peso molecular |
213.30 g/mol |
Nombre IUPAC |
1-cyclopropylsulfonyl-3-ethynylpiperidine |
InChI |
InChI=1S/C10H15NO2S/c1-2-9-4-3-7-11(8-9)14(12,13)10-5-6-10/h1,9-10H,3-8H2 |
Clave InChI |
YLDQMXOUEJVDGK-UHFFFAOYSA-N |
SMILES canónico |
C#CC1CCCN(C1)S(=O)(=O)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Cyclopropyl[6-(trifluoromethyl)pyridin-3-yl]methanamine](/img/structure/B12069600.png)








